molecular formula C21H24N2O3 B11193501 N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11193501
M. Wt: 352.4 g/mol
InChI Key: UDSVANJMRAVCMR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxybenzyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for specific diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-2-carboxamide
  • N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14-4-7-18(10-15(14)2)22-21(25)17-11-20(24)23(13-17)12-16-5-8-19(26-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H,22,25)

InChI Key

UDSVANJMRAVCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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